molecular formula C25H17BrClNO3 B12036008 1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate CAS No. 355421-54-4

1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12036008
CAS No.: 355421-54-4
M. Wt: 494.8 g/mol
InChI Key: WBGICBOOSJDGKG-UHFFFAOYSA-N
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Description

1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its diverse biological activities, and is substituted with bromine and chlorine atoms, enhancing its reactivity and potential utility in medicinal chemistry.

Preparation Methods

The synthesis of 1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).

Scientific Research Applications

1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the bromine and chlorine substitutions enhance its binding affinity to specific proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1-Oxo-1-phenylpropan-2-yl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives such as:

Properties

CAS No.

355421-54-4

Molecular Formula

C25H17BrClNO3

Molecular Weight

494.8 g/mol

IUPAC Name

(1-oxo-1-phenylpropan-2-yl) 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C25H17BrClNO3/c1-15(24(29)17-5-3-2-4-6-17)31-25(30)21-14-23(16-7-10-19(27)11-8-16)28-22-12-9-18(26)13-20(21)22/h2-15H,1H3

InChI Key

WBGICBOOSJDGKG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

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